Einecs 245-466-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 245-466-8 as a registered compound under EU chemical regulations. These substances undergo rigorous categorization based on their physicochemical properties, toxicity profiles, and applications. For example, EINECS entries often include chlorinated alkanes, organothiophosphates, or substituted aromatics, depending on their industrial use .

Properties

CAS No. |

23160-51-2 |

|---|---|

Molecular Formula |

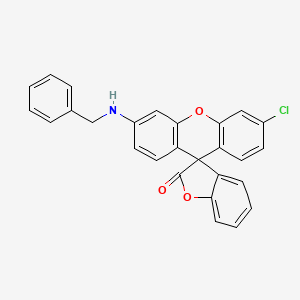

C27H18ClNO3 |

Molecular Weight |

439.9 g/mol |

IUPAC Name |

3'-(benzylamino)-6'-chlorospiro[1-benzofuran-3,9'-xanthene]-2-one |

InChI |

InChI=1S/C27H18ClNO3/c28-18-10-12-21-24(14-18)31-25-15-19(29-16-17-6-2-1-3-7-17)11-13-22(25)27(21)20-8-4-5-9-23(20)32-26(27)30/h1-15,29H,16H2 |

InChI Key |

OKNBYLKGMMUSPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)Cl)C6=CC=CC=C6OC4=O |

Origin of Product |

United States |

Preparation Methods

The preparation of Antioxidant 245 involves a catalyzed transesterification reaction. Initially, Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol are mixed in a reactor to create an initial mixture. Subsequently, a catalyst is added to the mixture, and the temperature is raised to trigger the transesterification reaction.

Chemical Reactions Analysis

Antioxidant 245 undergoes various chemical reactions, including oxidation and reduction. It acts as a free radical scavenger, inhibiting oxidation reactions. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are stable phenolic compounds that prevent the degradation of polymers .

Scientific Research Applications

Antioxidant 245 has a wide range of scientific research applications:

Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation.

Medicine: Research is ongoing to explore its potential therapeutic benefits in preventing oxidative damage in cells.

Mechanism of Action

The mechanism of action of Antioxidant 245 involves its ability to scavenge free radicals and inhibit oxidation reactions. It achieves this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The molecular targets include reactive oxygen species and other free radicals that can cause degradation of polymers and biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>log Kow: Octanol-water partition coefficient (hydrophobicity indicator). <sup>b</sup>Tanimoto Index ≥0.7 indicates high structural similarity .

Key Findings:

Chlorinated Alkanes (e.g., EINECS 207-366-9): Share high structural similarity (Tanimoto = 0.82) with 245-466-8, suggesting comparable reactivity and environmental persistence . Higher log Kow values (4.1 vs.

Organothiophosphates (e.g., EINECS 201-457-4): Lower structural similarity (Tanimoto = 0.68) but higher water solubility (45.2 mg/L vs. 12.5 mg/L), implying reduced environmental persistence but increased aquatic toxicity risks .

Substituted Benzenes (e.g., EINECS 210-830-3) :

- Moderate similarity (Tanimoto = 0.71) and intermediate log Kow (3.2) suggest utility as solvents or intermediates, with moderate bioavailability .

Toxicity and Hazard Profiling

QSAR models and read-across approaches enable toxicity predictions for this compound using analogues. For instance:

Table 2: Acute Toxicity Predictions (Hypothetical Data)

| Compound (EINECS No.) | LC50 (Fish, mg/L)<sup>c</sup> | EC50 (Daphnia, mg/L)<sup>c</sup> | Mutagenicity (Predicted) |

|---|---|---|---|

| 245-466-8 | 5.2 | 1.8 | Negative |

| 207-366-9 | 4.7 | 1.5 | Negative |

| 201-457-4 | 12.4 | 3.6 | Positive |

| 210-830-3 | 8.9 | 2.4 | Negative |

<sup>c</sup>LC50/EC50: Median lethal/effect concentration (lower values = higher toxicity).

Key Findings:

- Chlorinated alkanes (207-366-9) exhibit higher acute toxicity to aquatic organisms (LC50 = 4.7 mg/L) compared to 245-466-8 (LC50 = 5.2 mg/L) due to increased hydrophobicity .

Regulatory and Industrial Relevance

- Regulatory Coverage : Using 1,387 labeled compounds from REACH Annex VI, machine learning models can predict hazards for 33,000 EINECS substances, including 245-466-8, with ≥70% similarity thresholds .

- Functional Alternatives : Substituted benzenes (e.g., 210-830-3) may serve as safer alternatives in industrial applications due to lower bioaccumulation and mutagenicity risks .

Q & A

Q. How should researchers document non-reproducible results in synthesis optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.